molecular formula C7H12FN B13001945 7-Fluorobicyclo[2.2.1]heptan-2-amine

7-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B13001945
M. Wt: 129.18 g/mol
InChI Key: LINBZZJFGKMWRL-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with the molecular formula C7H12FN. It is characterized by a fluorine atom attached to the bicyclo[2.2.1]heptane structure, which is a seven-membered ring system. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluorobicyclo[2.2.1]heptan-2-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluorobicyclo[2.2.1]heptan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

7-fluorobicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H12FN/c8-7-4-1-2-5(7)6(9)3-4/h4-7H,1-3,9H2

InChI Key

LINBZZJFGKMWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2F)N

Origin of Product

United States

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